molecular formula C14H19NO2 B2866520 N-(2-Methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide CAS No. 1866449-41-3

N-(2-Methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide

Cat. No. B2866520
CAS RN: 1866449-41-3
M. Wt: 233.311
InChI Key: HCAKAXLTXHVPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide is a chemical compound that belongs to the family of synthetic cannabinoids. It is commonly referred to as SGT-263 and is known for its potential use in scientific research. SGT-263 is a highly potent compound that has been shown to have a range of biochemical and physiological effects on the human body.

Mechanism of Action

SGT-263 acts on the endocannabinoid system in the brain, which is involved in regulating various physiological processes, including pain, mood, appetite, and memory. The compound binds to the CB1 and CB2 receptors in the brain, which are responsible for the effects of cannabinoids on the body. SGT-263 has been shown to have a high affinity for these receptors, making it a potent compound that can produce a range of effects on the human body.
Biochemical and Physiological Effects:
SGT-263 has been shown to produce a range of biochemical and physiological effects on the human body. These effects include increased heart rate, decreased appetite, altered mood, and changes in perception. The compound has also been shown to have analgesic properties, making it a potential treatment for chronic pain. SGT-263 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using SGT-263 in lab experiments include its high potency and ability to interact with the cannabinoid receptors in the brain. The compound can produce a range of effects on the human body, making it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids. However, the limitations of using SGT-263 in lab experiments include its high potency, which can make it difficult to control the dosage and produce consistent results. The compound is also highly regulated, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for the study of SGT-263. One direction is to further explore the mechanism of action of the compound and its effects on the endocannabinoid system. Another direction is to investigate the potential medical applications of SGT-263, including its use as a treatment for chronic pain, epilepsy, and cancer. Additionally, future research could focus on developing new synthetic cannabinoids that have fewer side effects and are more effective in treating medical conditions.
In conclusion, SGT-263 is a highly potent compound that has potential applications in scientific research. The synthesis method of SGT-263 is complex, and the compound has a range of biochemical and physiological effects on the human body. While there are advantages and limitations to using SGT-263 in lab experiments, there are several future directions for the study of this compound, including further exploration of its mechanism of action and potential medical applications.

Synthesis Methods

The synthesis of SGT-263 involves the reaction of 2-methyl-1-phenylpropan-2-amine with 4-cyano-1H-indole in the presence of a Lewis acid catalyst. The resulting product is then reacted with prop-2-enoyl chloride to yield SGT-263. The synthesis method of SGT-263 is complex and requires skilled chemists to produce the compound.

Scientific Research Applications

SGT-263 has potential applications in scientific research due to its high potency and ability to interact with the cannabinoid receptors in the brain. The compound can be used to study the effects of synthetic cannabinoids on the human body and to understand the mechanisms of action of these compounds. SGT-263 can also be used to develop new treatments for various medical conditions, including chronic pain, epilepsy, and cancer.

properties

IUPAC Name

N-(2-methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-13(16)15-14(2,3)11-17-10-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAKAXLTXHVPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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